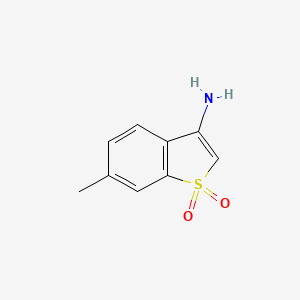

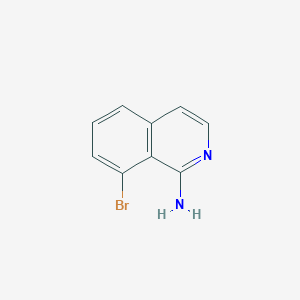

8-Bromoisoquinolin-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 8-Bromoisoquinolin-1-amine involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .

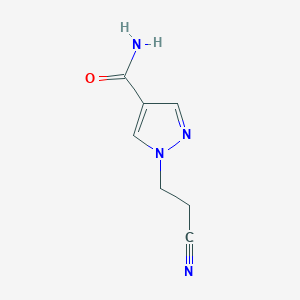

Molecular Structure Analysis

The molecular structure of 8-Bromoisoquinolin-1-amine is represented by the molecular formula C9H7BrN2 . The compound is part of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds .

Chemical Reactions Analysis

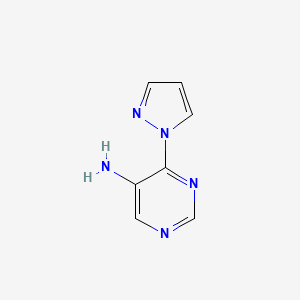

The chemical reactions involving 8-Bromoisoquinolin-1-amine are primarily associated with the formation of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives . These reactions are catalyzed by main group metal Lewis acids and involve formal hydroamination as well as hydroarylation methodology .

科学的研究の応用

Chemical Synthesis

8-Bromoisoquinolin-1-amine is used in chemical synthesis . It is a valuable scaffold in organic synthesis . The compound can be used in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives .

Lewis Acid Catalysis

8-Bromoisoquinolin-1-amine can be used in intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology . This involves using mono-propargylated aromatic ortho-diamines .

Quinoline-8-amine Synthesis

Quinoline-8-amines, which act as valuable directing groups, ligands for coordination chemistry, and agents for various diseases, can be synthesized from 8-Bromoisoquinolin-1-amine .

Material Science

Scientists with experience in material science have used 8-Bromoisoquinolin-1-amine in their research .

Chromatography

8-Bromoisoquinolin-1-amine has been used in the field of chromatography .

Analytical Chemistry

In the field of analytical chemistry, 8-Bromoisoquinolin-1-amine has found its application .

作用機序

Target of Action

Unfortunately, the specific targets of 8-Bromoisoquinolin-1-amine are not well-documented in the literature. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives have been studied for their potential biological activities, but the specific targets of 8-Bromoisoquinolin-1-amine remain to be identified .

Mode of Action

The mode of action of 8-Bromoisoquinolin-1-amine is currently unknown due to the lack of scientific studies specifically investigating this compound

Result of Action

The molecular and cellular effects of 8-Bromoisoquinolin-1-amine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interaction with targets .

特性

IUPAC Name |

8-bromoisoquinolin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRKMAFAWPXEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)

![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)